

Niraparib vs. Olaparib: A Comparative Guide on Cost-Effectiveness in Research Settings

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Compound of Interest

Compound Name: Niraparib hydrochloride

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For researchers and drug development professionals navigating the landscape of PARP inhibitors, understanding the comparative cost-effectiveness of niraparib and olaparib is crucial for informing research directions and clinical trial design. This guide provides an objective comparison of the two drugs, supported by experimental data from pivotal clinical trials and economic analyses.

Executive Summary

Both niraparib and olaparib have demonstrated significant efficacy as maintenance therapies for recurrent ovarian cancer, extending progression-free survival (PFS). However, their cost-effectiveness profiles present a more nuanced picture. Generally, studies suggest that in certain patient populations, niraparib may offer a more favorable incremental cost-effectiveness ratio (ICER) compared to olaparib, although findings can vary based on the specific patient subgroup (e.g., presence of a germline BRCA mutation) and the specific economic model employed. This guide delves into the data underpinning these conclusions.

Data Presentation: Efficacy and Cost-Effectiveness

The following tables summarize key quantitative data from comparative studies.

Table 1: Comparative Efficacy in Pivotal Clinical Trials

Clinical Trial	Drug	Patient Population	Median Progression-Free Survival (PFS)	Hazard Ratio (HR) vs. Placebo
ENGOT-OV16/NOVA	Niraparib	Platinum-Sensitive Recurrent Ovarian Cancer (gBRCAmut cohort)	21.0 months	0.27
		Platinum-Sensitive Recurrent Ovarian Cancer (non-gBRCAmut cohort)	9.3 months	0.45
SOLO2/ENHOT-Ov21	Olaparib	Platinum-Sensitive Relapsed Ovarian Cancer (gBRCAmut)	19.1 months	0.30
Study 19	Olaparib	Platinum-Sensitive Relapsed Serous Ovarian Cancer (BRCAmut subgroup)	11.2 months	0.18

Table 2: Comparative Cost-Effectiveness Analyses

Study (Economic Model)	Comparison	Patient Population	Incremental Cost- Effectiveness Ratio (ICER)	Conclusion
Chhina et al. (Decision Tree Model)	Niraparib vs. Placebo	Platinum- Sensitive Recurrent Ovarian Cancer	\$235,000 per PFS life-year	Niraparib was the more effective treatment option with slightly higher PFS.[1]
Olaparib vs. Placebo	\$287,000 per PFS life-year	Olaparib was extended- dominated by niraparib.[1]		
Niraparib vs. Olaparib	\$117,000 per quality-adjusted PFS life-year	Niraparib was associated with higher net benefits compared with placebo only when willingness-to- pay values were above \$210K per PFS life-year thresholds.[1]		
Leung et al. (Decision Analysis Model)	Olaparib vs. Placebo	Recurrent Platinum- Sensitive Ovarian Cancer	NT\$1,804,785 per PFS-LY	Olaparib was more cost- effective.[2][3]
Niraparib vs. Placebo	NT\$2,340,265 per PFS-LY	Olaparib was estimated to be less costly and more effective		

compared to niraparib.[2][3]				Niraparib was estimated to be less costly and more effective compared to olaparib.[4]
Guy et al. (Decision-Analytic Model)	Niraparib vs. Routine Surveillance	Recurrent Ovarian Cancer (gBRCAmut)	US\$68,287/QALY	
Niraparib vs. Routine Surveillance	Recurrent Ovarian Cancer (non-gBRCAmut)	US\$108,287/QALY	[4]	
Niraparib vs. Olaparib	Recurrent Ovarian Cancer (gBRCAmut)	Cost saving of US\$8,799	[4]	
Niraparib vs. Olaparib	Recurrent Ovarian Cancer (non-gBRCAmut)	Cost saving of US\$22,236	[4]	

Table 3: Comparative Safety Profile (Grade 3/4 Adverse Events)

Adverse Event	Niraparib (ENGOT-OV16/NOVA)	Olaparib (SOLO2)
Thrombocytopenia	34%	1%
Anemia	25%	19%
Neutropenia	20%	5%
Hypertension	8.2%	Not Reported in SOLO2 top-line data
Fatigue	5.7%	Not Reported in SOLO2 top-line data

Experimental Protocols

ENGOT-OV16/NOVA Trial (Niraparib)

- Study Design: This was a randomized, double-blind, placebo-controlled phase 3 trial.[\[1\]](#)
- Patient Population: Patients with platinum-sensitive recurrent ovarian cancer were enrolled and assigned to one of two cohorts based on the presence or absence of a germline BRCA mutation (gBRCAmut and non-gBRCAmut).[\[1\]](#)
- Intervention: Patients were randomized in a 2:1 ratio to receive either niraparib (300 mg once daily) or a placebo.[\[1\]](#)
- Primary Endpoint: The primary endpoint was progression-free survival (PFS).[\[1\]](#)

SOLO2/ENHOT-Ov21 Trial (Olaparib)

- Study Design: This was a randomized, double-blind, placebo-controlled, phase 3 trial.[\[2\]](#)[\[3\]](#)
- Patient Population: The trial enrolled patients with platinum-sensitive, relapsed ovarian cancer with a germline BRCA1/2 mutation.[\[2\]](#)[\[3\]](#)
- Intervention: Patients were randomized to receive either olaparib tablets (300 mg twice daily) or a placebo.
- Primary Endpoint: The primary endpoint was progression-free survival.[\[2\]](#)[\[3\]](#)

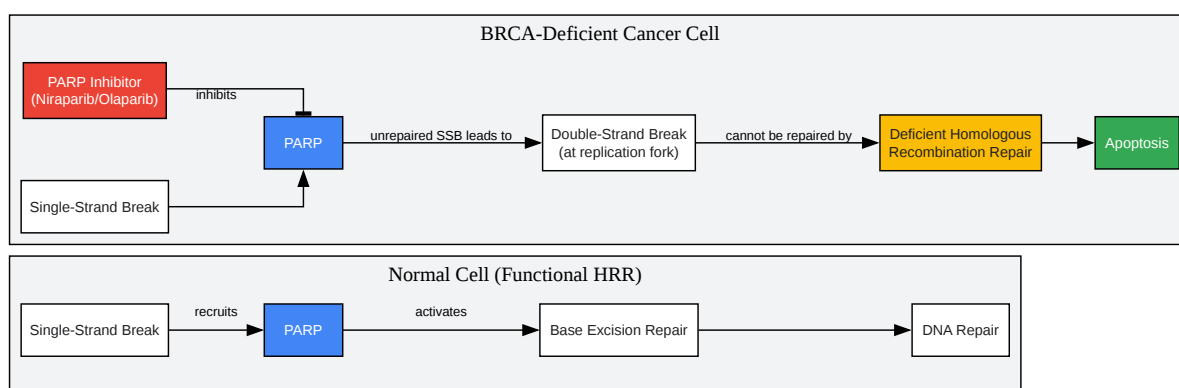
Study 19 (Olaparib)

- Study Design: This was a randomized, double-blind, placebo-controlled phase 2 trial.
- Patient Population: The study included patients with platinum-sensitive, relapsed, high-grade serous ovarian cancer. A retrospective analysis was performed on a subgroup of patients with BRCA mutations.
- Intervention: Patients received either olaparib capsules (400 mg twice daily) or a placebo.
- Primary Endpoint: The primary endpoint was progression-free survival.

Signaling Pathways and Experimental Workflows

Mechanism of Action of PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination repair pathway for double-strand breaks is deficient. Inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which during DNA replication, result in double-strand breaks. In BRCA-deficient cells, these double-strand breaks cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.

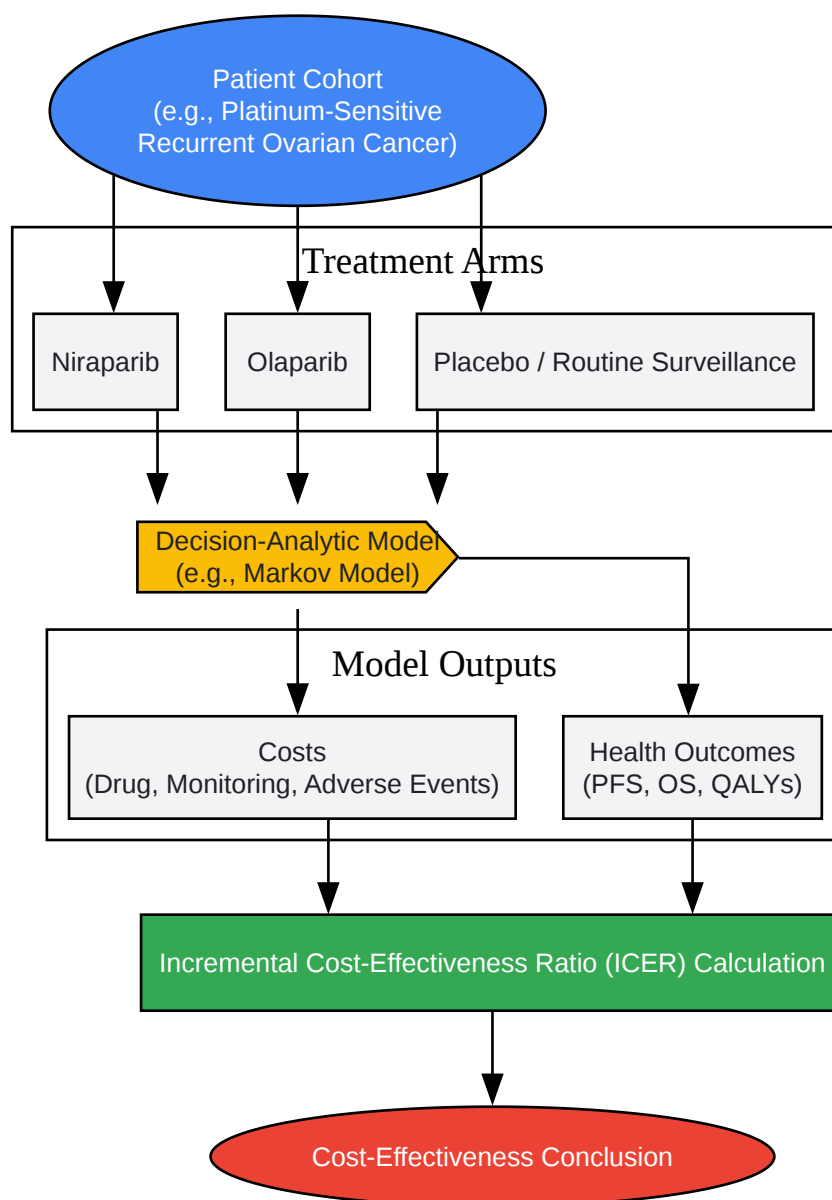


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Caption: Mechanism of action of PARP inhibitors in BRCA-deficient cancer cells.

Cost-Effectiveness Model Workflow

Cost-effectiveness analyses of niraparib and olaparib typically employ decision-analytic models, such as decision trees or Markov models. These models simulate the disease progression of a hypothetical cohort of patients and compare the costs and health outcomes associated with different treatment strategies.



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Caption: General workflow of a cost-effectiveness analysis for PARP inhibitors.

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